1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol typically involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-chloro-2,3-dimethoxybenzaldehyde or 5-chloro-2,3-dimethoxybenzoic acid.
Reduction: 1-(5-chloro-2,3-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)ethanol: Similar structure but lacks the chloro substituent.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains a ketone group instead of an alcohol.
Uniqueness
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is unique due to the presence of both chloro and methoxy substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSVUDBJHGMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555788 | |
Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117052-18-3 | |
Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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